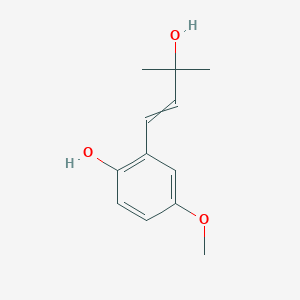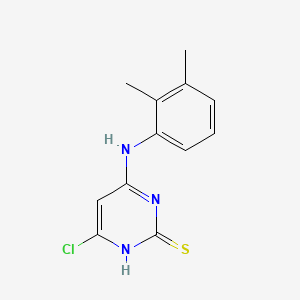
6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 6-position and a 2,3-dimethylanilino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione typically involves the reaction of 6-chloropyrimidine-2-thiol with 2,3-dimethylaniline under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development.
Industry: The compound’s unique properties may be leveraged in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The exact mechanism of action of 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The chloro and thione groups may play a crucial role in binding to the active sites of these targets, thereby modulating their function.
Comparison with Similar Compounds
6-Chloro-4-anilinopyrimidine-2(1H)-thione: Similar structure but lacks the dimethyl substitution on the aniline ring.
4-(2,3-Dimethylanilino)pyrimidine-2(1H)-thione: Similar structure but lacks the chloro substitution on the pyrimidine ring.
6-Chloro-4-(2-methylanilino)pyrimidine-2(1H)-thione: Similar structure but with only one methyl group on the aniline ring.
Uniqueness: 6-Chloro-4-(2,3-dimethylanilino)pyrimidine-2(1H)-thione is unique due to the presence of both the chloro and 2,3-dimethylanilino substituents. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
86627-46-5 |
|---|---|
Molecular Formula |
C12H12ClN3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
6-chloro-4-(2,3-dimethylanilino)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C12H12ClN3S/c1-7-4-3-5-9(8(7)2)14-11-6-10(13)15-12(17)16-11/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI Key |
RAMROQYQRGTBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC(=S)NC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


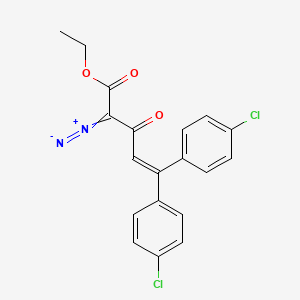

![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
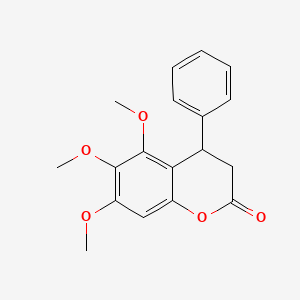
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
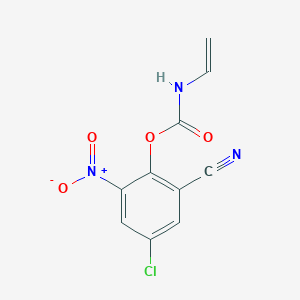
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)

![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
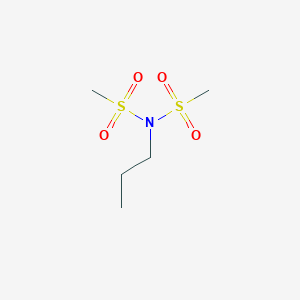
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
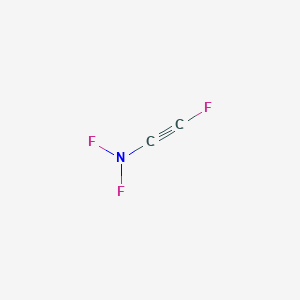
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
